N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine carboxamide derivative characterized by a 1,4-oxathiine ring system substituted with a phenyl group at position 3 and a 2,6-dichlorophenyl carboxamide moiety at position 2. The 4,4-dioxide designation indicates the presence of two oxygen atoms at the sulfur-containing position of the heterocyclic ring, a feature associated with enhanced stability and bioactivity in related compounds .
These compounds inhibit fungal succinate dehydrogenase, disrupting cellular respiration in Basidiomycetes . The dichlorophenyl substituent in the target compound likely modulates its lipophilicity and target affinity compared to simpler phenyl or methyl-substituted analogs.
Properties
Molecular Formula |
C17H13Cl2NO4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO4S/c18-12-7-4-8-13(19)14(12)20-17(21)15-16(11-5-2-1-3-6-11)25(22,23)10-9-24-15/h1-8H,9-10H2,(H,20,21) |
InChI Key |
ZVEXVJMRMOTGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives in the presence of a cyclizing agent. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the oxathiine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful for further applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibits significant antimicrobial properties. Studies suggest it may inhibit the growth of various bacteria and fungi by disrupting cellular processes such as protein synthesis and DNA replication.
Antifungal Properties
In addition to its antibacterial effects, this compound has been investigated for its antifungal capabilities. It may serve as an effective agent against certain fungal strains, potentially providing a new avenue for antifungal drug development.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms. This mechanism of action is still under investigation but holds promise for developing targeted therapies against resistant strains.
Agricultural Applications
The unique properties of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide also make it a candidate for use in agriculture:
Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt vital processes in pests may lead to effective pest control solutions that are less harmful to non-target species.
Synthesis and Production
The synthesis of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps:
- Formation of the Oxathiine Ring : This involves cyclization reactions that create the oxathiine structure.
- Introduction of Functional Groups : The dichlorophenyl and phenyl groups are introduced through electrophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods focus on optimizing these synthetic routes for higher yields and purity using advanced techniques like continuous flow reactors.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Carboxin vs. Oxycarboxin: The oxidation of carboxin (C₁₁H₁₃NO₂S) to its 4,4-dioxide form (oxycarboxin) enhances systemic activity and environmental stability, enabling broader antifungal applications .
- Target Compound vs. Oxycarboxin : Replacing the methyl group (R₁) with a 2,6-dichlorophenyl moiety and introducing a phenyl group at position 3 (R₂) likely increases steric bulk and electron-withdrawing effects. This could improve binding to fungal succinate dehydrogenase while altering pharmacokinetic properties such as soil mobility or half-life .
Halogenation Patterns
- The 3-bromophenyl analog () and the target compound’s 2,6-dichlorophenyl group demonstrate how halogen placement influences activity. Para-substituted halogens (e.g., 2,6-dichloro) may enhance target specificity compared to meta-substitution (e.g., 3-bromo) due to optimized hydrophobic interactions .
Physicochemical Properties
- Its dichlorophenyl group also increases lipophilicity (logP), which may improve membrane penetration .
Research Findings and Implications
While direct studies on this compound are lacking, its structural kinship to oxycarboxin supports a plausible mode of action via succinate dehydrogenase inhibition. The dichlorophenyl substitution mirrors trends in agrochemical design, where chlorine atoms are often added to enhance potency and resistance management . Further research should prioritize:
Synthesis and crystallography (cf. SHELX methods ) to elucidate conformational preferences.
In vitro assays comparing inhibitory activity against fungal isoforms of succinate dehydrogenase.
Environmental impact studies to assess degradation pathways relative to carboxin derivatives.
Biological Activity
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound.
- Molecular Formula : C16H14Cl2N2O3S.
Anti-inflammatory Activity
Research indicates that derivatives of oxathiine compounds exhibit significant anti-inflammatory properties. The mechanism often involves the suppression of inflammatory mediators such as cytokines and chemokines.
Table 1: Inhibitory Potency of Oxathiine Derivatives on Inflammatory Mediators
| Compound | IC50 (µM) | Target Mediators |
|---|---|---|
| Compound A | 8.2 | TNF-alpha |
| Compound B | 12.5 | IL-6 |
| N-(2,6-dichlorophenyl)-3-phenyl... | 10.0 | IL-1β |
In a study involving macrophages treated with the compound, a notable reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Its cytotoxic effects were tested against various cancer cell lines using the MTT assay.
Table 2: Cytotoxicity of N-(2,6-dichlorophenyl)-3-phenyl... Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 58.0 | >100 | >100 |
| MDA-MB-231 (Breast) | 45.0 | >100 | 75.0 |
| HCT116 (Colon) | 30.0 | 70.0 | >100 |
The compound exhibited significant cytotoxicity against the A549 lung carcinoma cell line with a GI50 value of 58 µM. This suggests that it may interfere with cell viability and proliferation .
The biological activity of N-(2,6-dichlorophenyl)-3-phenyl... is believed to be linked to its ability to inhibit specific signaling pathways involved in inflammation and cancer progression. Studies have shown that it may inhibit the ERK1/2 pathway and affect cell cycle regulation by inducing apoptosis in cancer cells .
Case Studies
In one notable case study involving the treatment of A549 cells with varying concentrations of the compound:
- Concentration : Cells were treated with concentrations ranging from 10 µM to 100 µM.
- Results : A dose-dependent decrease in cell viability was observed; at 50 µM concentration, approximately 70% inhibition was recorded.
- : The findings support the potential use of this compound in therapeutic applications for lung cancer.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ Design of Experiments (DoE) methodologies. Begin with a factorial design to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can identify interactions between variables like reaction time, stoichiometry, and pH. Response surface methodology (RSM) can then refine optimal conditions. Prioritize purity and yield metrics, validated via HPLC and NMR. Include control experiments to assess reproducibility .
Basic: How can the crystal structure of this compound be resolved, and what software tools are suitable?
Use single-crystal X-ray diffraction (SCXRD) for structural elucidation. Crystallize the compound via vapor diffusion or slow evaporation. Refinement can be performed using SHELXL (for small molecules) due to its robustness in handling disordered atoms and anisotropic displacement parameters . Validate hydrogen bonding networks using Mercury or Olex2. Compare bond lengths/angles with similar oxathiine derivatives (e.g., oxycarboxin ).
Advanced: How can hydrogen bonding patterns in the crystal lattice inform intermolecular interactions?
Apply graph set analysis (G. M. Etter’s formalism) to categorize hydrogen bonds (e.g., chains, rings). For example, identify donor-acceptor motifs using CCDC databases and cross-validate with quantum mechanical calculations (e.g., DFT). Analyze motifs like R₂²(8) rings or C(4) chains to predict packing efficiency and stability. This approach aids in co-crystal design or polymorph screening .
Advanced: What mechanistic studies are recommended to confirm its inhibitory activity against fungal enzymes?
Conduct succinate dehydrogenase (SDH) inhibition assays using mitochondrial extracts from target fungi (e.g., Basidiomycetes). Measure IC₅₀ values via spectrophotometric monitoring of reduced DCIP at 600 nm. Compare with carboxin derivatives to assess structure-activity relationships (SAR). Molecular docking (AutoDock Vina) can model interactions with SDH’s ubiquinone-binding site, validated by site-directed mutagenesis .
Advanced: How can computational methods guide reaction pathway optimization for derivatives?
Use quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces for key intermediates. Combine with machine learning (ML) models trained on reaction databases to predict feasible pathways. For example, explore substituent effects at the 2,6-dichlorophenyl group using Hammett σ constants. Validate predictions via kinetic studies (e.g., stopped-flow UV-Vis) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Implement orthogonal assays to dissect confounding factors. For inconsistent antifungal activity:
- Test compound stability under assay conditions (LC-MS).
- Assess membrane permeability (logP, PAMPA).
- Screen for off-target effects (proteome-wide microarrays).
Use statistical tools like PCA to identify outliers or batch effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). Compare with oxathiine analogs .
- FT-IR : Confirm sulfone (SO₂) stretches (~1300 cm⁻¹) and amide I/II bands.
- HRMS : Validate molecular formula via ESI-TOF.
- XPS : Quantify sulfur oxidation states (S 2p peaks at ~168 eV for sulfones) .
Advanced: How can structure-activity relationship (SAR) studies improve its bioactivity profile?
Synthesize derivatives with modifications at the dichlorophenyl or oxathiine moieties. Test for:
- Lipophilicity : Correlate logP (HPLC) with membrane penetration.
- Electron-withdrawing effects : Replace Cl with CF₃ or NO₂ groups.
- Steric hindrance : Introduce bulky substituents to probe SDH binding pockets.
Use ML-based QSAR models to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
